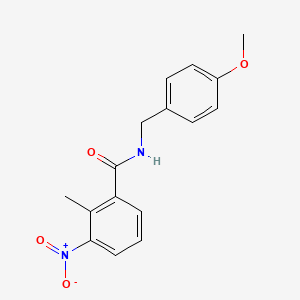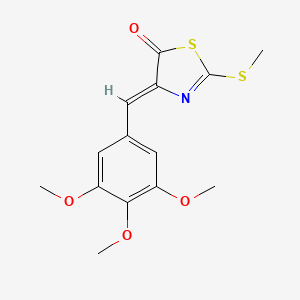![molecular formula C22H26ClN3O2 B5662514 1-(4-chlorophenyl)-N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5662514.png)
1-(4-chlorophenyl)-N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-chlorophenyl)-N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)cyclopropanecarboxamide” is a complex organic molecule. Its study is significant due to its potential applications in various fields of chemistry and pharmacology. The chemical combines structural elements from cyclopropane and piperidine derivatives, known for their relevance in the synthesis of pharmaceutical compounds.
Synthesis Analysis
The synthesis of cyclopropanecarboxamides and related structures often involves multi-step processes starting from simpler precursors. For instance, the use of 1-piperidino-1-trimethylsilyloxycyclopropane as a cyclopropanone equivalent in synthetic applications showcases the methodology for generating cyclopropane-containing compounds through reactions with various nucleophiles, offering insights into potential synthetic routes for the target molecule (Wasserman, Dion, & Fukuyama, 1989).
Molecular Structure Analysis
The analysis of molecular structure involves understanding the spatial arrangement of atoms within the molecule and its electronic properties. For instance, the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into the conformational preferences and electronic interactions within similar compounds, which are crucial for binding affinity and reactivity (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by their functional groups and molecular structure. The reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions are of particular interest. Studies on similar compounds, such as the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, reveal the conditions under which these molecules engage in cycloaddition reactions, providing a basis for understanding potential reactions (Wu, Toppet, Compernolle, & Hoornaert, 2000).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(1-methylpyrrole-2-carbonyl)piperidin-3-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-25-12-3-5-19(25)20(27)26-13-2-4-16(15-26)14-24-21(28)22(10-11-22)17-6-8-18(23)9-7-17/h3,5-9,12,16H,2,4,10-11,13-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDBKZQDSXVTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCC(C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5662448.png)
![3-[2-(cyclohexylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B5662462.png)
![3-fluoro-N,5-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5662466.png)

![1-methyl-8-[(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5662479.png)


![5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5662504.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5662506.png)
![3-[(2-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5662509.png)


![7-isopropyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5662522.png)